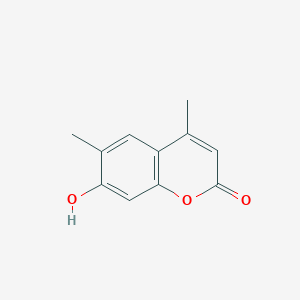

4,6-Dimethyl-7-hydroxycoumarin

Description

Historical Context and Current Paradigms in Coumarin (B35378) Chemistry Research

The journey of coumarin chemistry began in 1820 when the parent compound, coumarin, was first isolated from tonka beans. ijcrt.org Initially mistaken for benzoic acid, its unique structure was later confirmed, and its first synthesis was achieved by William Henry Perkin in 1868. ijcrt.org This marked the beginning of extensive research into this class of compounds. Historically, coumarins gained prominence for their fragrance properties and later as the basis for anticoagulant drugs. ijcrt.orgijpcbs.com

Current research paradigms have shifted towards exploring the vast therapeutic potential of coumarin derivatives. researchgate.net Modern synthetic strategies, including green chemistry approaches, have enabled the creation of extensive libraries of substituted coumarins. jmchemsci.com The focus is now on developing coumarin-based agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov Another significant area of contemporary research is the application of coumarins in materials science, particularly as fluorescent probes and dyes, owing to their favorable photophysical properties. rsc.org

Significance of Hydroxy- and Methyl-Substituted Coumarins in Contemporary Medicinal and Materials Science

The introduction of hydroxyl (-OH) and methyl (-CH₃) groups onto the coumarin nucleus has been a pivotal strategy in the development of novel functional molecules. Hydroxy-substituted coumarins, particularly those with a hydroxyl group at the 7-position like 7-hydroxycoumarin (umbelliferone), are of immense interest due to their antioxidant properties and their role as precursors in the synthesis of more complex derivatives. acs.orgrsdjournal.org The phenolic nature of these compounds allows them to act as potent inhibitors of reactive oxygen species. rsdjournal.org In materials science, 7-hydroxycoumarin derivatives are widely utilized as fluorescent probes and laser dyes due to their strong emission and sensitivity to their environment. acs.orgsciepub.com

Methyl substitutions also play a crucial role in modulating the biological activity and physical properties of coumarins. The presence of methyl groups can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cell membrane permeability. nih.gov Furthermore, methyl groups can influence the binding affinity of coumarin derivatives to biological targets. For instance, studies on various methyl-substituted coumarins have demonstrated their potential in developing new therapeutic agents. nih.gov

Rationale for Dedicated Academic Investigation into 4,6-Dimethyl-7-hydroxycoumarin

The dedicated academic investigation into this compound is predicated on the established significance of its constituent functional groups. The presence of a hydroxyl group at the 7-position suggests potential antioxidant and fluorescent properties, analogous to the well-studied 7-hydroxycoumarins. acs.orgrsdjournal.org The methyl groups at the 4- and 6-positions are anticipated to further modulate these properties.

In medicinal chemistry, the combination of these substituents could lead to a compound with enhanced anticancer or anti-inflammatory activities. For example, derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin have been synthesized and investigated for their affinity to serotonin (B10506) and dopamine (B1211576) receptors, highlighting the potential of this substitution pattern in neuropharmacology. nih.govresearchgate.net

From a materials science perspective, the dimethyl and hydroxy substitutions are expected to influence the photophysical properties of the coumarin core, potentially leading to novel fluorescent probes with tailored absorption and emission characteristics. The study of this compound, therefore, represents a logical progression in the systematic exploration of substituted coumarins, aiming to fine-tune their properties for specific applications.

Research Findings for Structurally Related Coumarins

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables present data for structurally similar compounds to provide a representative understanding of its likely characteristics.

Table 1: Synthesis of Structurally Related Dimethyl-Hydroxycoumarins

| Compound Name | Starting Materials | Reaction Type | Reference |

| 4,6-Dimethylcoumarin | p-cresol, ethyl acetoacetate (B1235776) | Pechmann condensation | nih.gov |

| 4-Hydroxy-6,7-dimethylcoumarin | 3,4-Dimethylphenol, malonic acid | Pechmann-type reaction | nih.gov |

| 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin | 2,4-dihydroxy-3-methylacetophenone, ethyl acetoacetate | Pechmann condensation | researchgate.net |

Interactive Data Table: Spectroscopic Data of a Structurally Related Compound (4-Hydroxy-6,7-dimethylcoumarin)

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Precursor m/z (MS2, [M+H]⁺) | 191.0703 |

| Precursor m/z (MS2, [M-H]⁻) | 189.0557 |

| Top Peak (MS2, [M+H]⁺) | 123 |

| Top Peak (MS2, [M-H]⁻) | 145 |

| Data sourced from PubChem CID 54682088 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1484-98-6 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

7-hydroxy-4,6-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O3/c1-6-4-11(13)14-10-5-9(12)7(2)3-8(6)10/h3-5,12H,1-2H3 |

InChI Key |

VQDAXVSOTNGSJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1O)OC(=O)C=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 4,6 Dimethyl 7 Hydroxycoumarin and Its Analogues

Foundational and Contemporary Synthetic Approaches for Coumarin (B35378) Nuclei

The construction of the coumarin core is primarily achieved through a few key name reactions that have been refined over the years. These methods involve the condensation of phenols with various carbonyl compounds to form the characteristic lactone ring.

Pechmann Condensation Variants for 7-Hydroxycoumarin Scaffolds

The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins, including 7-hydroxycoumarin derivatives. researchgate.netrsc.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netslideshare.netchegg.com For the synthesis of 4,6-dimethyl-7-hydroxycoumarin, the key starting materials are orcinol (B57675) (5-methylresorcinol) and ethyl acetoacetate (B1235776).

The mechanism of the Pechmann condensation begins with a transesterification reaction between the phenol and the β-ketoester, catalyzed by the acid. chegg.com This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the newly formed ester attacks the activated phenolic ring. The final step is a dehydration reaction that leads to the formation of the coumarin ring. slideshare.net

Various acid catalysts have been employed to facilitate this reaction, with concentrated sulfuric acid being a traditional choice. slideshare.net However, due to the harshness of this reagent, which can lead to side reactions and difficult purification, a range of other catalysts have been explored. These include Lewis acids like zinc chloride and aluminum chloride, as well as solid acid catalysts such as Amberlyst-15 and nano-crystalline sulfated-zirconia. scispace.comunishivaji.ac.inresearchgate.net The use of solid acid catalysts is particularly advantageous as they are often reusable, environmentally benign, and can lead to higher yields and simpler work-up procedures. rsc.org For instance, the reaction of resorcinol (B1680541) and ethyl acetoacetate to produce 7-hydroxy-4-methylcoumarin has been optimized using various catalysts and conditions. rsc.orgscispace.com

| Catalyst | Conditions | Yield (%) | Reference |

| Sulfuric Acid | Conventional heating | Moderate | slideshare.net |

| Amberlyst-15 | 110°C, 100 min | High | scispace.com |

| SnCl2·2H2O | Microwave, 260s | 55.25 | rasayanjournal.co.in |

| Nano-crystalline Sulfated-Zirconia | Microwave, 5-20 min, 130°C | 78-85 | researchgate.net |

Knoevenagel Condensation and its Applicability to Substituted Systems

The Knoevenagel condensation provides an alternative and versatile route to coumarin synthesis. scispace.com This reaction involves the condensation of an o-hydroxybenzaldehyde or an o-hydroxyacetophenone with a compound containing an active methylene (B1212753) group, such as malonic acid, malonates, or cyanoacetates, in the presence of a base catalyst like piperidine (B6355638) or triethylamine (B128534). sunankalijaga.orgclockss.orgconnectjournals.com

For the synthesis of 7-hydroxycoumarin derivatives, 2,4-dihydroxybenzaldehyde (B120756) is a common starting material. sunankalijaga.org The reaction proceeds through the formation of a C-C bond between the aldehyde and the active methylene compound, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. The choice of the active methylene compound allows for the introduction of various substituents at the 3-position of the coumarin nucleus. For example, using ethyl acetoacetate leads to a 3-acetylcoumarin, while malononitrile (B47326) introduces a 3-cyano group. sunankalijaga.orgclockss.org

This method is particularly useful for synthesizing coumarins with specific substitution patterns that may not be easily accessible through the Pechmann condensation. The reaction conditions are generally mild, and the use of water as a solvent has been explored as a green alternative to organic solvents. clockss.org

Perkin Reaction Adaptations for Benzopyranone Ring Formation

The Perkin reaction, historically significant for the synthesis of cinnamic acids, can also be adapted to produce coumarins. bu.edu.egwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.org To synthesize coumarin itself, salicylaldehyde (B1680747) is reacted with acetic anhydride and sodium acetate (B1210297). wikipedia.org

For the preparation of 7-hydroxycoumarin derivatives, a suitably substituted salicylaldehyde is required. bu.edu.eg The mechanism involves the formation of an enolate from the anhydride, which then acts as a nucleophile and attacks the aldehyde. A subsequent intramolecular acylation and dehydration lead to the formation of the coumarin ring. While the classical Perkin reaction often requires high temperatures and long reaction times, modifications using different catalysts and reaction conditions have been developed to improve its efficiency. scispace.com However, for the synthesis of 4-substituted coumarins like this compound, the Perkin reaction is less direct compared to the Pechmann condensation.

Synthesis Routes Employing Meldrum's Acid and 2'-Hydroxyacetophenone (B8834) Precursors

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, and it plays a significant role in the preparation of coumarins. researchgate.netresearchgate.net It can be used in Knoevenagel-type condensations with o-hydroxybenzaldehydes to produce coumarin-3-carboxylic acids in high yields. researchgate.netnih.govscispace.com The reaction is often catalyzed by bases like triethylamine or can be performed under solvent-free conditions or in green solvents. researchgate.netnih.gov

Alternatively, 2'-hydroxyacetophenones can serve as precursors for coumarin synthesis. sciepub.com The reaction of a 2'-hydroxyacetophenone with an acylating agent such as dimethyl carbonate or diethyl carbonate in the presence of a strong base like sodium hydride leads to the formation of a 4-hydroxycoumarin (B602359) derivative. sciepub.com This method provides a route to 4-hydroxycoumarins, which are an important subclass of coumarin compounds.

Advanced Synthetic Techniques and Green Chemistry Initiatives

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the adoption of advanced techniques such as microwave-assisted synthesis in the preparation of coumarins.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.govnih.gov The synthesis of coumarins, including this compound and its analogues, has greatly benefited from this technology. researchgate.netnih.gov

The Pechmann condensation, in particular, has been extensively studied under microwave irradiation. researchgate.netrasayanjournal.co.in By using microwave heating, the reaction times can be dramatically reduced from hours to minutes. rasayanjournal.co.in For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be achieved in just a few minutes with good yields using a suitable catalyst under microwave irradiation. rasayanjournal.co.in This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and reduced side product formation.

The use of solvent-free conditions in combination with microwave irradiation further enhances the green credentials of the synthesis. researchgate.netrasayanjournal.co.in This approach minimizes the use of volatile organic compounds, reduces waste, and simplifies the purification process. A variety of catalysts, including solid acids and Lewis acids, have been successfully employed in microwave-assisted Pechmann condensations, offering a wide range of options for optimizing the synthesis of specific coumarin derivatives. researchgate.netrasayanjournal.co.in

| Starting Materials | Product | Catalyst | Conditions | Yield (%) | Reference |

| Orcinol, Ethyl Acetoacetate | 5-Hydroxy-4,7-dimethylcoumarin | Sulfuric Acid | Conventional | - | nih.gov |

| Resorcinol, Ethyl Acetoacetate | 7-Hydroxy-4-methylcoumarin | SnCl2·2H2O | Microwave, 800W, 260s | 55.25 | rasayanjournal.co.in |

| Phloroglucinol, Ethyl Acetoacetate | 5,7-Dihydroxy-4-methylcoumarin | Nano-crystalline Sulfated-Zirconia | Microwave, 130°C, 5-20 min | 78-85 | researchgate.net |

| Pyrrogallol, Ethyl Acetoacetate | 7,8-Dihydroxy-4-methylcoumarin | Nano-crystalline Sulfated-Zirconia | Microwave, 130°C, 5-20 min | 78-85 | researchgate.net |

Solvent-Free and Environmentally Conscious Methodologies

The development of eco-friendly synthetic routes for coumarins has gained significant traction, aiming to minimize waste and avoid hazardous materials. researchgate.net Solvent-free synthesis, in particular, offers advantages such as simplified procedures, easier product work-up, and waste reduction. researchgate.net

One prominent approach is the Pechmann condensation, a classic method for coumarin synthesis. researchgate.net Researchers have successfully employed this reaction under solvent-free conditions. For instance, the reaction of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, a close analogue of this compound, can be achieved by stirring the reactants with concentrated sulfuric acid for extended periods, though this method involves harsh acidic conditions. researchgate.net To address this, alternative catalysts are being explored. Phosphotungstic acid has been identified as an efficient, non-toxic, and reusable catalyst for the von Pechmann condensation of phenols and β-keto esters under solvent-free conditions, leading to high yields and operational simplicity. researchgate.net Similarly, humic acid has been used as a green organocatalyst for the Pechmann reaction at 80°C under solvent-free conditions, affording coumarins in high yields within minutes. researchgate.net

Microwave irradiation has also emerged as a valuable tool in green coumarin synthesis. It can significantly accelerate reactions, often in the absence of a solvent. nih.govresearchgate.net For example, the synthesis of 4-aminocoumarin (B1268506) derivatives from 4-hydroxycoumarin and ammonium (B1175870) acetate has been efficiently performed under microwave irradiation in solvent-free conditions, resulting in high yields. arabjchem.org

Heterogeneous catalysts, such as zeolite H-BEA, offer another environmentally benign alternative to conventional acid catalysts like sulfuric acid. researchgate.net These solid acids can catalyze the Pechmann reaction, eliminating the production of acidic waste streams. researchgate.net The use of zirconia-based heterogeneous catalysts has also been reported for the Pechmann reaction in solvent-free conditions at room temperature. researchgate.net Furthermore, gold nanoparticles supported on magnetic iron oxide (Fe₃O₄@Au) have been demonstrated as an efficient and recyclable catalyst for the Pechmann condensation under solvent-free conditions at 130°C, providing excellent yields. chemmethod.com

The Knoevenagel condensation is another key reaction for coumarin synthesis that has been adapted to solvent-free conditions. researchgate.net This method, along with the Pechmann reaction, represents a significant step towards more sustainable chemical manufacturing. researchgate.net

| Catalyst/Condition | Reaction Type | Substrates | Key Advantages |

| Phosphotungstic acid | Pechmann Condensation | Phenols, β-keto esters | Green, reusable, high yields, solvent-free. researchgate.net |

| Humic acid | Pechmann Condensation | Phenols, β-keto esters | Organocatalyst, rapid, high yields, solvent-free. researchgate.net |

| Microwave irradiation | Amination | 4-hydroxycoumarin, ammonium acetate | Rapid, solvent-free, high yields. arabjchem.org |

| Zeolite H-BEA | Pechmann Condensation | Activated phenols, β-keto esters | Heterogeneous, eliminates acidic waste. researchgate.net |

| Fe₃O₄@Au nanoparticles | Pechmann Condensation | Phenols, ethyl acetoacetate | Recyclable, high yields, solvent-free. chemmethod.com |

| None (Thermal) | Knoevenagel Condensation | Salicylaldehyde, activated methylene compounds | Simplicity, waste minimization. researchgate.net |

Multi-Component Reaction Strategies for Complex Coumarin Assemblies

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. benthamscience.comresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to generate molecular diversity. benthamscience.com

Several MCRs have been developed for the synthesis of fused coumarin derivatives. benthamscience.com For instance, pyrano[3,2-c]coumarins can be synthesized through a three-component reaction of 4-hydroxycoumarin, an aromatic aldehyde, and an active methylene compound like malononitrile. researchgate.net These reactions are often catalyzed by weak acids or bases. researchgate.net A catalyst- and solvent-free thermal method has also been developed for the synthesis of pyrano[3,2-c]chromenone derivatives by reacting 4-hydroxycoumarin, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). rsc.org This protocol is noted for its short reaction times and good-to-excellent yields. rsc.org

Another example is the imidazole-catalyzed three-component reaction of 4-hydroxycoumarin, aldehydes, and α-bromoacetophenones in water to produce functionalized 2,3-dihydrofuro[3,2-c]coumarins. acs.org This method is environmentally friendly and provides good yields of the desired products. acs.org Furthermore, the synthesis of α,α'-bis(4-hydroxycoumarin-3-yl)toluene derivatives has been achieved through the reaction of 4-hydroxycoumarin with aromatic aldehydes using sulfonic acid functionalized nanoporous silica (B1680970) as a catalyst in an ethanol (B145695)/water mixture. clockss.org

The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of coumarin-containing hybrids. For example, a dihydropyrimidine (B8664642) derivative can be formed via an acid-catalyzed Biginelli reaction of salicylaldehyde, pentane-2,4-dione, and urea/thiourea, which can then be converted to a coumarin derivative through a subsequent Pechmann condensation. nih.gov

| Reaction Name/Type | Reactants | Product Type | Catalyst/Conditions |

| Pyrano[3,2-c]coumarin synthesis | 4-hydroxycoumarin, aromatic aldehyde, malononitrile | Pyrano[3,2-c]coumarin | Weak acid or base. researchgate.net |

| Pyrano[3,2-c]chromenone synthesis | 4-hydroxycoumarin, aromatic aldehyde, NMSM | Pyrano[3,2-c]chromenone | Thermal, catalyst- and solvent-free. rsc.org |

| 2,3-Dihydrofuro[3,2-c]coumarin synthesis | 4-hydroxycoumarin, aldehyde, α-bromoacetophenone | 2,3-Dihydrofuro[3,2-c]coumarin | Imidazole, water. acs.org |

| Biginelli/Pechmann sequence | Salicylaldehyde, pentane-2,4-dione, urea/thiourea, malonic acid | Coumarin-dihydropyrimidine hybrid | Acid catalyst. nih.gov |

Regioselective Functionalization and Derivatization Strategies

The functionalization of the coumarin core at specific positions is crucial for tuning its chemical and biological properties. Regioselective reactions allow for the precise introduction of substituents at the C-4, C-6, and C-7 positions.

Targeted Substitutions at C-4, C-6, and C-7 Positions of the Coumarin Core

The reactivity of the coumarin ring allows for selective substitutions. The C-4 position of 4-hydroxycoumarins is particularly reactive. For instance, 4-aminocoumarin derivatives can be synthesized by reacting 4-hydroxycoumarin with various aryl or alkylamines, often under microwave-assisted, solvent-free conditions. arabjchem.org

The C-7 hydroxyl group is a common site for modification. An efficient synthesis of 6-allyl-7-hydroxycoumarin, a key intermediate for linear coumarins, has been described. rsc.org This process involves a regioselective boron halide-catalyzed ortho-Claisen rearrangement of a 4'-allyloxycoumaric acid derivative, which is derived from 7-allyloxycoumarin. rsc.org

Visible-light-induced photocatalysis has been employed for the regioselective alkylation of coumarins at the C-3 position using alkyl N-hydroxyphthalimide esters as the alkylation reagents. acs.org

C-Acylation and O-Acylation Reactions for Structural Diversification

Acylation reactions are a fundamental strategy for modifying the coumarin scaffold. Depending on the specific coumarin and reaction conditions, acylation can occur at either a carbon atom (C-acylation) or an oxygen atom (O-acylation). semanticscholar.org

For hydroxycoumarins, the hydroxyl group is a prime target for O-acylation. researchgate.net For example, 7-hydroxycoumarin reacts with various acyl chlorides in the presence of a base like triethylamine to yield the corresponding O-acyl derivatives. researchgate.netresearchgate.net This has been demonstrated with the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) from 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride. researchgate.net

C-acylation is also a valuable tool. The reaction of 4-hydroxycoumarin with long-chain acyl chlorides in pyridine (B92270) with a catalytic amount of piperidine under sonochemical conditions affords 3-acyl-4-hydroxycoumarins. arabjchem.org The choice between O- and C-acylation can be influenced by the reaction conditions and the specific structure of the coumarin derivative. semanticscholar.org For 3-hydroxycoumarin, reaction with an acid anhydride or acid chloride in the presence of pyridine or triethylamine leads exclusively to O-acylation products. semanticscholar.org

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imine derivatives, are readily formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a versatile method for introducing new functionalities to the coumarin ring system.

A common strategy involves the synthesis of a formyl-substituted coumarin, which can then be reacted with various amines. For example, 8-formyl-7-hydroxy-4-methylcoumarin can be condensed with substituted triazole derivatives to form Schiff bases. researchgate.net Similarly, new Schiff bases have been synthesized from 7-hydroxy-4-methylcoumarin and various aromatic amines. connectjournals.com The synthesis often starts with the formylation of the coumarin ring, followed by condensation with the desired amine. connectjournals.com

In another approach, 6-amino-4,7-dimethylcoumarin, synthesized by the reduction of the corresponding nitro-coumarin, can be reacted with various aromatic aldehydes to produce Schiff bases. impactfactor.org These reactions typically involve the nucleophilic addition of the amine to the carbonyl group of the aldehyde. impactfactor.org Schiff bases have also been prepared from 4-hydroxycoumarin derivatives. For instance, after converting 4-hydroxycoumarin to a hydrazide, it can be reacted with carbonyl compounds like 2-methylbenzaldehyde (B42018) to yield Schiff bases. nih.gov

| Precursor | Reagent(s) | Product Type |

| 8-Formyl-7-hydroxy-4-methylcoumarin | Substituted triazoles | Coumarin-triazole Schiff base. researchgate.net |

| 7-Hydroxy-4-methylcoumarin | Aromatic amines (after formylation) | Coumarin Schiff base. connectjournals.com |

| 6-Amino-4,7-dimethylcoumarin | Aromatic aldehydes | Coumarin Schiff base. impactfactor.org |

| 4-Hydroxycoumarin hydrazide | 2-Methylbenzaldehyde | Coumarin-hydrazone Schiff base. nih.gov |

Design and Synthesis of Hybrid Molecular Systems

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. mdpi.com Coumarins are a popular scaffold for the design of such hybrid molecules.

Coumarin-chalcone hybrids have been synthesized through various methods. One approach involves a base-catalyzed Claisen-Schmidt condensation of a coumarin derivative containing a methyl ketone with an aromatic aldehyde. nih.gov Another strategy uses the Horner-Wadsworth-Emmons reaction to couple a formyl-substituted coumarin with a phosphonate (B1237965) ester. frontiersin.org

Coumarin-triazole hybrids are another important class of hybrid molecules. They can be synthesized via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This typically involves preparing a coumarin derivative with either an azide (B81097) or an alkyne functionality and reacting it with a complementary triazole precursor. nih.govnih.gov For example, a 3-azidocoumarin (B8514211) can be reacted with a terminal alkyne to yield a coumarin-1,2,3-triazole hybrid. nih.gov

Coumarin-isoxazole-pyridine hybrids have also been synthesized through a 1,3-dipolar cycloaddition reaction of in situ generated nitrile oxides with propargyloxy- or propargylaminocoumarins. mdpi.com Additionally, coumarin-sulfonamide-nitroindazolyl-triazole hybrids have been prepared by first alkylating a coumarin-sulfonamide with a propargyl group, followed by a CuAAC reaction with a nitroindazolyl-azide. mdpi.com

| Hybrid Type | Key Synthetic Reaction | Reactant Scaffolds |

| Coumarin-Chalcone | Claisen-Schmidt Condensation | Acetyl-coumarin, Aromatic aldehyde. nih.gov |

| Coumarin-Chalcone | Horner-Wadsworth-Emmons Reaction | Formyl-coumarin, Phosphonate ester. frontiersin.org |

| Coumarin-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Azido-coumarin, Alkyne / Alkynyl-coumarin, Azide. nih.govnih.gov |

| Coumarin-Isoxazole-Pyridine | 1,3-Dipolar Cycloaddition | Propargyl-coumarin, Nitrile oxide (from pyridine aldehyde oxime). mdpi.com |

| Coumarin-Sulfonamide-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Propargyl-coumarin-sulfonamide, Azide. mdpi.com |

Coumarin–Nucleobase Conjugates

The hybridization of coumarins with nucleobases is a prominent strategy aimed at creating molecules that can interact with biological systems in novel ways. The synthesis of these conjugates typically employs the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govseela.net

The general synthetic approach involves two key steps:

Functionalization of Reactants : The this compound core is functionalized with either a terminal alkyne or an azide group. A common method involves the etherification of the 7-hydroxy group with propargyl bromide in the presence of a base like potassium carbonate to introduce an alkyne moiety. scispace.comresearchgate.net Concurrently, a complementary functional group (an azide if the coumarin has an alkyne, and vice-versa) is installed on the nucleobase (such as uracil, thymine, or theobromine). nih.gov

Cycloaddition Reaction : The alkyne-functionalized coumarin and the azide-functionalized nucleobase (or the reverse combination) are then joined together in a [3+2] cycloaddition reaction. nih.gov This reaction is typically catalyzed by a Cu(I) species, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to form a stable 1,2,3-triazole ring that links the coumarin and nucleobase fragments. nih.govseela.net

This modular approach allows for the creation of a library of coumarin-nucleobase hybrids by varying both the coumarin scaffold and the nucleobase partner.

Coumarin–Artemisinin (B1665778) Hybrid Molecules

Artemisinin and its derivatives are potent compounds known for their therapeutic properties. Hybridizing them with the coumarin scaffold has been explored to develop new molecular entities. Two primary synthetic strategies are employed for this purpose:

Ester Linkage : A direct approach involves forming an ester bond between the coumarin and an artemisinin derivative. For instance, artesunic acid (ARTA), which contains a carboxylic acid group, can be coupled with the 7-hydroxy group of this compound. This esterification is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Triazole Linkage : Similar to nucleobase conjugation, a more flexible linkage can be achieved using click chemistry. This method involves preparing an azide-functionalized coumarin and an alkyne-functionalized dihydroartemisinin (B1670584) (DHA) intermediate. mdpi.comresearchgate.net The subsequent Cu(I)-catalyzed cycloaddition reaction covalently joins the two moieties through a stable 1,2,3-triazole linker. mdpi.com This strategy allows for greater structural diversity in the linker portion of the hybrid molecule.

These hybridization strategies aim to combine the distinct mechanisms of action of both coumarins and artemisinin derivatives into a single molecule.

Coumarin Fused with Triazole, Pyrazole (B372694), and Thiazole Heterocycles

Fusing or appending additional heterocyclic rings to the coumarin core is a well-established method for generating novel chemical scaffolds.

Triazole Hybrids : The most common method for synthesizing coumarin-triazole hybrids involves linking the two rings via an ether bond at the C-7 position of the coumarin. The synthesis typically begins with the alkylation of 7-hydroxycoumarin derivatives, such as this compound, with propargyl bromide to yield a propargyl ether. scispace.comnih.gov This intermediate then undergoes a CuAAC click reaction with a variety of organic azides to produce a diverse series of 1,2,3-triazole-linked coumarin hybrids. nih.goviyte.edu.tr

Pyrazole Hybrids : Several synthetic routes exist for coumarin-pyrazole derivatives. One prominent method starts with an 8-acetyl-7-hydroxy-4-methylcoumarin, a close analogue of the target compound. This precursor is reacted with a phenylhydrazine (B124118) to form a hydrazone, which then undergoes cyclization to yield a pyrazole ring appended at the C-8 position of the coumarin. kthmcollege.ac.in Another strategy involves the Vilsmeier-Haack formylation of 4-hydroxycoumarin to produce 4-chloro-3-formylcoumarin. Reaction with hydrazine (B178648) hydrate (B1144303) can then lead to the formation of a pyrazole ring fused to the 3,4-position of the coumarin, creating a chromeno[4,3-c]pyrazol-4(1H)-one system. kthmcollege.ac.innih.gov

Thiazole Hybrids : The synthesis of coumarin-thiazole derivatives can be achieved through various pathways. One approach involves reacting 4-hydroxycoumarin with pre-formed thiazole-containing reagents. scielo.org.za More complex fused systems, such as coumarinyl integrated thiazolo[3,2-b] Current time information in Bangalore, IN.ekb.egresearchgate.nettriazoles, can be synthesized through multi-step sequences. For example, a 7-hydroxycoumarin can be reacted with chloroacetonitrile, converted to a triazole, and then cyclized with an acetophenone (B1666503) derivative and phosphorus oxychloride to build the fused thiazolo-triazole structure. scispace.comresearchgate.net

Development of Coumarin-Appended Phosphorus Derivatives

The introduction of phosphorus-containing functional groups onto the coumarin scaffold leads to the formation of organophosphorus derivatives with distinct chemical properties. A key synthetic method for preparing these compounds is the Staudinger reaction. ekb.eg

This process generally involves:

Preparation of an azido-coumarin precursor. This can be achieved through functional group manipulation of a suitable coumarin derivative.

Reaction of the azido-coumarin with a trivalent phosphorus reagent, such as a trialkylphosphite (P(OR)₃) or a tris(dialkylamino)phosphine (P(NR₂)₃). ekb.eg

The reaction proceeds via a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form a phosphoramidate (B1195095) or a related organophosphorus compound. ekb.eg

This methodology allows for the synthesis of a variety of coumarin phosphoramidates and chromen phosphoric triamide derivatives. ekb.eg These compounds represent a unique class of coumarin derivatives where the electronic and steric properties are significantly modulated by the appended phosphorus moiety.

Metal Complexation Strategies Involving this compound Ligands

The 7-hydroxy group and the adjacent lactone carbonyl group of this compound create an effective chelation site for metal ions. This allows the coumarin to act as a bidentate ligand, forming stable complexes with various transition and main group metals. orientjchem.orghumanjournals.com

The primary method for synthesizing these metal complexes involves the reaction of the deprotonated coumarin ligand with a metal salt. Typically, the sodium salt of this compound is prepared by reacting it with a base like sodium hydroxide. srce.hr This is followed by the addition of an aqueous solution of a metal salt, such as a nitrate (B79036) or chloride of the desired metal (e.g., Fe(III), Cr(III), Al(III), Cu(II), Zn(II), Ni(II), Co(II)). orientjchem.orgnih.govresearchgate.net The resulting metal complex often precipitates from the solution and can be isolated by filtration. researchgate.net

The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), with the general formula [M(L)₂], although 1:1 and 1:3 complexes can also be formed depending on the metal ion and reaction conditions. orientjchem.org The complexes are often hydrated, incorporating water molecules into their crystal structure. nih.govresearchgate.net

Characterization of these complexes is performed using a suite of analytical techniques, including elemental analysis, infrared (IR) and NMR spectroscopy, conductivity measurements, and thermal analysis (TGA/DTA), to confirm the structure and coordination environment of the metal ion. researchgate.netnih.gov

Potentiometric studies have been conducted to determine the stability of these complexes in solution. For this compound, the proton-ligand and metal-ligand stability constants have been determined in a dioxane-water mixture.

Table 1: Stability Constants of Metal Complexes with this compound orientjchem.org

| Metal Ion | log K₁ | log K₂ |

| H⁺ | 7.95 (pK) | - |

| Al(III) | 6.85 | 6.10 |

| Cr(III) | 6.40 | 5.55 |

| Fe(III) | 7.20 | 6.40 |

| Data obtained by potentiometric titration in 70% dioxane-water at 28 ± 0.1 °C and 0.1 M ionic strength. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethyl 7 Hydroxycoumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4,6-dimethyl-7-hydroxycoumarin, ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a potential this compound sample, distinct signals would be expected for each unique proton. The chemical shifts (δ) of these signals are influenced by the electron density around the proton and the presence of neighboring functional groups.

Based on the structure of this compound, the following proton signals would be anticipated:

Aromatic Protons: The benzene (B151609) ring of the coumarin (B35378) nucleus would exhibit signals for the protons at positions 5 and 8. The proton at C-5 would likely appear as a singlet, while the proton at C-8 would also be a singlet, due to the substitution pattern.

Vinylic Proton: The proton at C-3 of the α-pyrone ring would typically resonate as a singlet in the vinylic region of the spectrum.

Methyl Protons: Two distinct singlets would be expected for the two methyl groups at positions C-4 and C-6. The chemical shifts of these signals would help to confirm their respective locations on the coumarin scaffold.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl group at C-7 would also be present. Its chemical shift can be variable and is often dependent on the solvent and concentration.

While specific data for this compound is not available, data for the closely related 7-hydroxy-4-methylcoumarin shows a characteristic singlet for the C-3 proton around δ 6.12 ppm, and signals for the aromatic protons in the range of δ 6.70-7.59 ppm. rsc.orgresearchgate.net The methyl group at C-4 in this analog typically appears around δ 2.36 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The expected chemical shifts for the carbons would be:

Carbonyl Carbon: The lactone carbonyl carbon (C-2) would be the most downfield signal, typically appearing in the range of δ 160-162 ppm.

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the α-pyrone ring would resonate in the aromatic region (approximately δ 100-160 ppm). The chemical shifts would be influenced by the positions of the methyl and hydroxyl substituents.

Methyl Carbons: The two methyl carbons at C-4 and C-6 would appear at the most upfield region of the spectrum, typically below δ 30 ppm.

For comparison, in 7-hydroxy-4-methylcoumarin , the carbonyl carbon (C-2) is observed around δ 161.6 ppm, and the carbon bearing the methyl group (C-4) is around δ 153.1 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., HMBC, COSY)

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment reveals proton-proton couplings. For instance, it could show correlations between adjacent protons, although in the proposed structure of this compound, most protons are isolated singlets.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the positions of the methyl groups. For example, a correlation between the protons of the C-4 methyl group and the carbons C-3, C-4, and C-4a would be expected. Similarly, correlations between the C-6 methyl protons and the aromatic carbons C-5 and C-7 would confirm its position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200-3600 (broad) |

| C-H (aromatic) stretch | 3000-3100 |

| C-H (aliphatic) stretch | 2850-3000 |

| C=O (lactone carbonyl) stretch | 1700-1740 |

| C=C (aromatic/vinylic) stretch | 1500-1650 |

| C-O stretch | 1000-1300 |

Interactive Table: FTIR Data for a Representative Coumarin

For the related compound 7-hydroxy-4-methylcoumarin , a broad O-H stretching band is observed around 3143 cm⁻¹, and a strong lactone carbonyl absorption appears at 1680 cm⁻¹. Aromatic C=C stretching vibrations are typically seen around 1600 cm⁻¹.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The coumarin scaffold is known for its fluorescent properties, which are highly sensitive to substitution patterns and the surrounding environment.

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated system of the coumarin nucleus. The presence of the electron-donating hydroxyl and methyl groups would likely cause a bathochromic (red) shift in the absorption bands compared to the parent coumarin.

For 7-hydroxy-4-methylcoumarin , the absorption maximum is typically observed around 321-323 nm. Upon excitation at or near its absorption maximum, this compound would be expected to exhibit fluorescence. The emission maximum and quantum yield would be dependent on the solvent polarity and pH. The electron-donating groups are known to enhance the fluorescence of the coumarin system.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule. For coumarin derivatives, the absorption spectra are influenced by the molecular structure, the substituents on the benzopyrone core, and the polarity of the solvent. nih.govsrce.hr

Derivatives of 4-hydroxycoumarin (B602359) generally exhibit strong absorption in the UV range, typically between 200–550 nm. srce.hr The position and intensity of the absorption maxima (λmax) are sensitive to the electronic nature of the substituent groups. The introduction of electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH₃) groups in this compound, typically results in a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted coumarin core. srce.hr This effect is due to the stabilization of the excited state relative to the ground state.

Solvent polarity also plays a crucial role. Studies on related compounds like 4-chloromethyl-7-hydroxy coumarin have shown that the absorption band edge and, consequently, the optical bandgap are modulated by the solvent environment. dergipark.org.tr For instance, the lowest direct allowed bandgap for this derivative was observed in tetrahydrofuran (B95107) (THF). dergipark.org.tr The absorption spectra of 7-hydroxycoumarin derivatives are known to be dominant in the near-ultraviolet region. dergipark.org.tr

Table 1: Representative UV-Vis Absorption Data for Hydroxycoumarin Derivatives

| Compound | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| 7-Hydroxycoumarin | Ethanol | 326 | 16,800 | photochemcad.com |

| 6-Chloro-7-hydroxycoumarin-4-ylmethyl acetate (B1210297) | KMops Buffer | 370 | 16,000 | |

| 3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate | KMops Buffer | 397 | 15,900 |

Fluorescence Spectroscopy: Characterization of Emission and Excitation Profiles

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Coumarin derivatives are renowned for their strong fluorescence, a property that makes them valuable as fluorescent probes, markers, and laser dyes. sapub.org The fixed trans conformation of the carbon-carbon double bond within the lactone ring helps to minimize non-radiative decay pathways, resulting in high fluorescence quantum yields for many derivatives.

The emission spectra of hydroxycoumarin derivatives are characterized by their sensitivity to substituents and the solvent environment. Similar to absorption, electron-donating groups tend to shift the emission to longer wavelengths. srce.hr For example, a study on 3-substituted 4-hydroxycoumarins found that derivatives with dimethylamino and acetamido groups exhibited the highest fluorescence quantum yields. srce.hr The fluorescence emission for various 4-hydroxycoumarin derivatives in ethanol occurs at longer wavelengths, typically between 420-460 nm. sapub.org

The interaction with other molecules can also significantly alter fluorescence. The fluorescence of 7-hydroxycoumarin derivatives is effectively quenched upon binding to proteins like Macrophage Migration Inhibitory Factor (MIF) or in the presence of radicals like 4-hydroxy-TEMPO. nih.govnih.gov This quenching phenomenon is the basis for their use in competitive binding assays and as probes for radical species. nih.govnih.gov For instance, the fluorescence lifetime of 7-hydroxy-4-methylcoumarin was measured at its emission maximum of 451 nm in studies of quenching by 4-hydroxy-TEMPO. nih.gov

Quantitative Determination of Fluorescence Quantum Yields (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as fluorescent labeling and optical brightening. sapub.org

The ΦF of coumarin derivatives is highly dependent on their molecular structure. sapub.org For instance, 7-hydroxycoumarins generally exhibit favorable fluorescence properties, with one derivative developed as a fluorescent probe showing a quantum yield of 0.32 and a large Stokes shift of 100 nm. nih.gov Another related fluorophore, Coumarin 6, has a reported quantum yield of 0.78 in ethanol. omlc.org The determination of ΦF is typically performed using a comparative method, with a well-characterized standard like Rhodamine B. sapub.org Studies have shown that specific 4-hydroxycoumarin derivatives can exhibit extremely strong fluorescence intensity and high quantum yields in solution. sapub.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. benthamopen.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. benthamopen.com

The fragmentation of coumarins under electron ionization (EI) conditions follows characteristic pathways. A common fragmentation process involves the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, a feature that is often diagnostic for the coumarin skeleton. benthamopen.com This initial loss is frequently followed by the cleavage of substituents on the benzenoid ring. benthamopen.com For example, in coumarins with a diethylamino group at the 7-position, the fragmentation pathway often involves the loss of a methyl group, followed by the loss of an ethyl group. researchgate.net

For isomers of the target compound, such as 6,8-Dimethyl-4-hydroxycoumarin (Molecular Weight: 190.19 g/mol ), tandem mass spectrometry (MS-MS) reveals specific fragmentation patterns. nih.gov

Table 2: MS-MS Fragmentation Data for 6,8-Dimethyl-4-hydroxycoumarin ([M+H]+) nih.gov

| Precursor m/z | Top Peak m/z | 2nd Highest m/z | 3rd Highest m/z |

| 191.0703 | 123 | 149 | 119 |

Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Reaction Monitoring

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While coumarins themselves are not typically radicals, they can be used as probes in EPR studies to monitor radical reactions. nih.govnih.gov

The reactivity of coumarin derivatives towards biologically significant radicals like the hydroxyl radical (HO•) has been investigated using EPR. nih.gov In these experiments, a radical-generating system (e.g., the Fenton reaction) is used in combination with a spin-trapping agent. nih.govnih.gov The intensity of the resulting EPR signal from the spin-trapped radical is measured in the absence and presence of the coumarin derivative. A decrease in the signal intensity indicates that the coumarin has scavenged the radical. nih.govnih.gov

Studies on 4,7-dihydroxycoumarin (B595064) derivatives have demonstrated that these compounds significantly reduce the amount of HO• radicals, and the results from EPR spectroscopy correlate well with theoretical predictions from Density Functional Theory (DFT). nih.govresearchgate.net This application of EPR is crucial for understanding the antioxidant mechanisms of these compounds at a molecular level. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. It measures the differential absorption of left- and right-circularly polarized light. While this compound is not intrinsically chiral, CD spectroscopy becomes highly relevant when its derivatives are synthesized with chiral components or when they interact with larger chiral biomolecules like proteins. metu.edu.trresearchgate.net

One significant application is in studying the binding of coumarin derivatives to proteins such as human serum albumin (HSA). researchgate.net The binding event can induce conformational changes in the protein's secondary structure (e.g., α-helix and β-sheet content). These changes are detectable in the far-UV CD spectrum of the protein, providing insight into the binding mechanism. researchgate.net Studies have shown that the binding of certain coumarin derivatives can lead to a partial unfolding of the protein structure. researchgate.net

Furthermore, CD spectroscopy is used to determine the absolute configuration of newly synthesized chiral coumarin derivatives. nih.govnih.gov By comparing experimentally measured CD spectra with those calculated using quantum chemistry methods, the conformation and stereochemistry of complex coumarin-based structures can be elucidated. nih.govnih.gov

Computational and Theoretical Investigations of 4,6 Dimethyl 7 Hydroxycoumarin Molecular Architecture and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods are used to determine molecular geometries, energy levels, and the distribution of electrons, which collectively govern the chemical and physical properties of a compound.

Density Functional Theory (DFT) for Ground State Geometric and Electronic Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for calculating the properties of molecules in their ground state. DFT calculations have been widely applied to various coumarin (B35378) derivatives to understand their geometry, stability, and electronic nature. mdpi.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial for determining stable conformations and calculating accurate molecular properties. For coumarin derivatives, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ), are commonly used to optimize the molecular structure. worldscientific.commdpi.commdpi.com The planarity of the coumarin ring system is a key feature, and optimization helps to determine the precise bond lengths, bond angles, and dihedral angles, including the orientation of the hydroxyl and methyl substituent groups.

While specific optimized geometry data for 4,6-Dimethyl-7-hydroxycoumarin is not available in the cited literature, studies on similar molecules like 4,7-dihydroxycoumarin (B595064) (DHC) have been performed. worldscientific.commdpi.com The optimization of DHC reveals the planarity of the fused ring system and the specific orientations of its functional groups. mdpi.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. orientjchem.orgscience.gov A smaller energy gap suggests higher reactivity and lower stability. worldscientific.com

In many coumarin derivatives, the HOMO is typically localized over the benzopyran ring, particularly the electron-rich benzene (B151609) moiety, while the LUMO is often distributed across the pyrone ring. orientjchem.orgnih.gov This distribution dictates the sites for electrophilic and nucleophilic attack. The energy gap can be used to calculate global reactivity descriptors like chemical hardness (η) and electronic chemical potential (μ). orientjchem.org

The table below presents illustrative HOMO-LUMO data for a related compound, 7-Hydroxycoumarin, calculated using DFT. nih.gov

| Property | Value (eV) |

| HOMO Energy | -6.39 |

| LUMO Energy | -1.97 |

| Energy Gap (ΔE) | 4.42 |

| Illustrative data for 7-Hydroxycoumarin. Source: nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For hydroxycoumarins, the MEP map generally shows a strong negative potential around the carbonyl oxygen of the lactone ring and the oxygen of the hydroxyl group, making them primary sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group typically shows a positive potential, indicating its susceptibility to nucleophilic attack.

DFT calculations can accurately predict vibrational (infrared and Raman) spectra. Theoretical frequency calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the lactone ring, O-H stretching, and various C-C and C-H vibrations of the aromatic system. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. worldscientific.comresearchgate.net Theoretical ¹H and ¹³C NMR spectra are calculated and often show excellent correlation with experimental data, aiding in the structural elucidation of complex molecules. researchgate.net For hydroxycoumarins, the GIAO method has been successfully used to assign the chemical shifts of all carbon and hydrogen atoms, including those in the aromatic ring and substituent groups. worldscientific.com

The following table shows an example of experimental versus calculated ¹³C NMR chemical shifts for the related compound 4,7-dihydroxycoumarin (DHC) in a DMSO solvent. worldscientific.com

| Atom | Experimental δ (ppm) | Calculated (GIAO) δ (ppm) |

| C2 | 161.5 | 162.1 |

| C3 | 102.7 | 103.4 |

| C4 | 157.9 | 158.6 |

| C4a | 102.3 | 102.9 |

| C5 | 111.4 | 112.0 |

| C6 | 113.1 | 113.8 |

| C7 | 162.2 | 162.9 |

| C8 | 104.9 | 105.6 |

| C8a | 156.1 | 156.8 |

| Illustrative data for 4,7-dihydroxycoumarin (DHC). Source: worldscientific.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. qnl.qa This method is crucial for understanding a molecule's photophysical properties, such as its UV-visible absorption and fluorescence spectra. nih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands. qnl.qascispace.com These calculations help assign electronic transitions, typically π → π* transitions in coumarin systems, and understand how substituents and solvent environments affect the spectral properties (solvatochromism). nih.govqnl.qa For many coumarins, TD-DFT has been shown to reproduce experimental UV-Vis spectra with good accuracy, making it a reliable tool for predicting the optical properties of new derivatives. nih.govresearchgate.net

Prediction of Electronic Absorption and Emission Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of coumarin derivatives like this compound. These theoretical approaches provide insights into the electronic transitions that govern the molecule's interaction with light.

Studies on similar hydroxycoumarin systems demonstrate that TD-DFT calculations can accurately forecast absorption and emission wavelengths. For instance, the electronic absorption spectra of various hydroxycoumarin derivatives have been successfully calculated, showing close agreement with experimental data. researchgate.netgrafiati.com The choice of functional and basis set within the TD-DFT framework is crucial for obtaining accurate results that align with experimental observations. acs.org For example, calculations on tocopherols (B72186) using the TDDFT/PBE0/6-31+G* method have been effective in determining absorption and emission energies in different media. nih.gov

The solvent environment significantly influences the electronic spectra. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), are often employed to account for solvent effects. nih.govrsc.org Research on 7-hydroxycoumarin has shown that a state-specific (SS) approach, which considers explicit solvent molecules, is essential for accurately describing the solvent response, especially when there is a significant change in the dipole moment upon excitation. researchgate.net Ionization of the hydroxyl group, particularly in 7-hydroxycoumarin derivatives, leads to a bathochromic (red) shift in the longest-wavelength absorption bands, a phenomenon that can be predicted by these computational models. researchgate.netgrafiati.com

The nature of the electronic transitions can also be elucidated. For many coumarins, the lowest energy transition is typically a π-π* transition. researchgate.netnih.gov The specific functional groups on the coumarin ring, such as the hydroxyl and methyl groups in this compound, influence the energy of these transitions and, consequently, the absorption and emission wavelengths.

Table 1: Representative Theoretical Methods for Predicting Electronic Spectra of Coumarin Derivatives

| Computational Method | Basis Set | Solvation Model | Application |

| TD-DFT | 6-31+G | IEF-PCM | Prediction of absorption and emission energies of tocopherols. nih.gov |

| TD-DFT | 6-311++G(d,p) | PCM | Calculation of pKa for coumarins. researchgate.net |

| TD-DFT | Not Specified | COSMO | Calculation of vertical excitation energies of carbostyril derivatives. researchgate.net |

| PPP CI | Not Specified | Not Specified | Calculation of electron absorption band energies of hydroxycoumarins. researchgate.netgrafiati.com |

Modeling of Twisted Intramolecular Charge-Transfer (TICT) States

The formation of Twisted Intramolecular Charge-Transfer (TICT) states is a critical photophysical process in many coumarin derivatives, influencing their fluorescence properties. In the excited state, rotation around a single bond can lead to a TICT state characterized by a high degree of charge separation and often, non-radiative decay, which quenches fluorescence.

Theoretical modeling is essential for understanding the potential for TICT state formation in this compound. Computational studies on related coumarins, like Coumarin 151, have investigated the likelihood of TICT formation upon photoexcitation. acs.orgresearchgate.net These studies often involve mapping the potential energy surface of the excited state as a function of the rotational angle of specific subgroups.

The presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (the lactone carbonyl) moieties in this compound makes it a candidate for TICT formation. Theoretical investigations on similar systems have shown that the formation of low-lying quenching states, some of which are dark TICT states, is dependent on the surrounding medium. chemrxiv.orga-star.edu.sg For instance, intermolecular hydrogen bonding between a coumarin derivative and a protic solvent like methanol (B129727) can facilitate the formation of a TICT state. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary tools used to model these states. researchgate.net By optimizing the geometry of the molecule in its excited state, researchers can identify whether a twisted, charge-separated conformation is energetically favorable. The results of these calculations can explain experimental observations, such as changes in fluorescence quantum yield in different solvents. researchgate.net For coumarin-pyronin hybrid dyes, theoretical investigations have been crucial in identifying the formation of dark TICT states that depend on the solvent environment. chemrxiv.orga-star.edu.sg

Selection and Validation of Basis Sets and Functionals in Computational Models

The accuracy of computational predictions for molecules like this compound is highly dependent on the chosen theoretical model, specifically the density functional and the basis set.

Functionals: A variety of density functionals, which approximate the exchange-correlation energy, are available. For coumarin derivatives, hybrid functionals like B3LYP are commonly used. auctoresonline.orgthenucleuspak.org.pkresearchgate.netmjcce.org.mk Other functionals such as CAM-B3LYP, WB97XD, B3PW91, and PBE1PBE have also been benchmarked for properties like pKa prediction, with CAM-B3LYP often showing high accuracy, albeit with a higher computational cost. mdpi.comnih.gov The selection is often validated by comparing calculated properties, such as infrared spectra or ionization energies, with available experimental data for the parent coumarin molecule or closely related derivatives. unica.it

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For coumarin systems, Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently employed. thenucleuspak.org.pkresearchgate.net The inclusion of diffuse functions (indicated by + or ++) is important for accurately describing anionic species and properties like electron affinity, while polarization functions (e.g., (d,p)) are crucial for describing chemical bonding accurately. thenucleuspak.org.pkunica.it Correlation-consistent basis sets, such as cc-pVTZ, have also been used for studying hydroxycoumarins. worldscientific.comresearchgate.net

Validation: The validation process involves comparing the computational results with experimental data. For instance, calculated vibrational frequencies are often scaled to better match experimental IR spectra. auctoresonline.org For electronic properties, calculated ionization energies can be compared to experimental values. unica.it The reliability of a computational protocol is established when it consistently reproduces experimental trends across a range of similar molecules. For example, a study on carboxylic acids found that the CAM-B3LYP functional with a 6-311+G(d,p) basis set and the SMD solvation model provided a low mean absolute error for pKa predictions. nih.gov

Table 2: Commonly Used Functionals and Basis Sets for Coumarin Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Geometry optimization, FMO analysis, NLO properties. | thenucleuspak.org.pk |

| B3LYP | 6-31G(d,p) | Geometry optimization for DSSC applications. | researchgate.net |

| CAM-B3LYP | 6-311G+dp | pKa prediction. | mdpi.com |

| B3LYP | LanL2MB | Molecular structure and spectroscopic properties. | auctoresonline.org |

| B3LYP | 6-311G(d,p) | Molecular geometry, vibrational frequencies, NMR shifts. | mjcce.org.mk |

| Not Specified | cc-pVTZ | Quantum chemical studies of 4,7-dihydroxycoumarin. | worldscientific.comresearchgate.net |

Theoretical Acidity (pKa) Predictions and Solvation Effects

Theoretical calculations are a powerful tool for predicting the acidity (pKa) of ionizable groups, such as the 7-hydroxyl group of this compound. These predictions are vital for understanding the molecule's behavior in biological systems, as its protonation state affects its solubility, membrane permeability, and receptor binding.

The most common theoretical approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is often done using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the species involved. civilica.com Density Functional Theory (DFT) is typically used for the gas-phase energy calculations, with functionals like B3LYP or M06-2X being popular choices. researchgate.netcivilica.com

Solvation effects are critical for accurate pKa prediction and are usually incorporated using continuum solvation models like the Polarizable Continuum Model (PCM), Conductor-like PCM (CPCM), or the SMD model. researchgate.netmdpi.comcivilica.com The choice of the solvation model and the atomic radii used within it can significantly impact the calculated pKa value. civilica.com For more accuracy, some models incorporate one or more explicit solvent molecules to model the direct hydrogen-bonding interactions with the solute, a method known as the cluster-continuum or implicit-explicit approach. mdpi.comresearchgate.net Studies on phenols have shown that including two explicit water molecules in the calculation, combined with the CAM-B3LYP functional and SMD solvation model, can yield highly accurate pKa predictions with a mean absolute error of less than 0.4 pKa units. mdpi.com

For hydroxycoumarins, the position of the hydroxyl group significantly influences the pKa. mdpi.com Theoretical studies have been performed on various hydroxycoumarin isomers to understand these differences. civilica.comresearchgate.net These calculations help to rationalize the observed experimental acidities based on the electronic structure and stability of the resulting anion.

Molecular Docking and Dynamics Simulations for Biological Interactions

Prediction of Binding Affinities and Modes with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds against a protein target and to predict the binding affinity and mode of interaction for specific molecules like this compound.

The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. The output is a set of possible binding poses ranked by their predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more favorable interaction. For instance, docking studies on coumarin derivatives have been used to predict their binding affinities with targets like acetylcholinesterase and monoamine oxidases. nih.govmdpi.com

Molecular dynamics (MD) simulations can further refine the docking results. MD simulates the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. These simulations can confirm the stability of the predicted binding pose and can be used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govmdpi.com For example, MD simulations of 7-hydroxycoumarin derivatives with Human Serum Albumin (HSA) showed that the complex reached a stable state, confirming the stability of the binding. acs.org

Ligand-Protein Interaction Analysis (e.g., CDK1B, Topoisomerase 1, EGFR, ER, PR, Carbonic Anhydrase IX, Estrogen Receptor-α, Hsp90)

Once a binding pose is predicted, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor (ER), and Progesterone Receptor (PR): Docking studies on the related 4,7-dihydroxycoumarin have shown its potential to act as an inhibitor of these breast cancer-related protein targets. worldscientific.comresearchgate.net Similarly, network pharmacology and docking studies have identified EGFR as a key target for 7-hydroxycoumarin derivatives in breast cancer models. mdpi.comnih.gov

Estrogen Receptor-α (ERα): Virtual screening campaigns have been conducted to identify new ligands for ERα, a crucial target in breast cancer therapy. researchgate.net Coumarin-based scaffolds are of interest in this area. researchgate.net

Other Targets: Coumarin derivatives have been investigated as inhibitors for a wide range of other enzymes. For example, molecular docking has been used to study the interaction of coumarins with acetylcholinesterase (AChE) in the context of Alzheimer's disease. innovareacademics.in Studies on various coumarin derivatives have also explored their interactions with targets like monoamine oxidases (MAO-A and MAO-B) nih.govmdpi.com, and tyrosinase. nih.gov While direct docking studies of this compound with CDK1B, Topoisomerase I, Carbonic Anhydrase IX, and Hsp90 are not readily available in the provided context, the general principles of ligand-protein interaction analysis would apply. The analysis would focus on identifying key amino acid residues in the active site that form favorable interactions with the hydroxyl, methyl, and coumarin core of the molecule.

Table 3: Interacting Residues and Binding Energies from Docking Studies of Coumarin Derivatives with Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

| 4,7-dihydroxycoumarin | EGFR, ER, PR | Not specified | Not specified | worldscientific.comresearchgate.net |

| 7-hydroxycoumarin derivatives | Human Serum Albumin (HSA) | -5.58 to -6.65 | Binds to subdomains IIIA and IIIB | acs.org |

| 8-acetyl-7-hydroxy-4-methylcoumarin | Acetylcholinesterase (AChE) | -76.32 (ΔGbind) | Not specified | nih.govmdpi.com |

| 8-acetyl-7-hydroxy-4-methylcoumarin | MAO-A | -66.27 (ΔGbind) | Not specified | nih.govmdpi.com |

| 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives | 5-HT1A Receptor | Not specified | D116 | nih.gov |

Note: The binding energies reported can be from different scoring functions or calculation methods (e.g., docking score vs. MM-GBSA ΔGbind) and are not directly comparable across different studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are instrumental in predicting the efficacy of new, untested compounds, thereby saving time and resources in drug discovery. researchgate.netmdpi.com

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for coumarin derivatives, including those structurally related to this compound, has been a focus of numerous studies. These models are often created using statistical methods like multiple linear regression (MLR) and genetic algorithms (GA) to correlate molecular descriptors with biological activities. researchgate.netnih.gov For instance, QSAR models have been successfully developed to predict the antifungal and anticancer activities of various coumarin series. researchgate.netmdpi.comnih.gov

A crucial aspect of QSAR model development is its validation to ensure its predictive power. nih.gov Parameters such as the coefficient of determination (R²), cross-validated correlation coefficient (q²), and others are used to assess the reliability of the models. nih.govnih.gov A good QSAR model will exhibit high R² and q² values, indicating a strong correlation between the descriptors and the observed activity. mdpi.comnih.govnih.gov For example, a predictive QSAR model for the antifungal activity of coumarin derivatives against Macrophomina phaseolina yielded an R² of 0.78 for the training set and 0.67 for the external test set. mdpi.com

These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted biological efficacy for synthesis and experimental testing. researchgate.net

Correlation of Computational Molecular Descriptors with Observed Biological Activities

The foundation of QSAR modeling lies in the correlation of computational molecular descriptors with experimentally observed biological activities. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netmdpi.com

For coumarin derivatives, a variety of descriptors have been found to be important for their biological activities. These can include:

Electronic Descriptors: Such as dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and charges on specific atoms. researchgate.netwalisongo.ac.id The HOMO energy, for instance, can indicate a molecule's ability to donate electrons, which is relevant for antioxidant activity. walisongo.ac.id

Topological Descriptors: These describe the connectivity of atoms in a molecule. For example, the JGI6 descriptor, which represents total charge transfer between atoms at a topological distance of 6, has been implicated in the antifungal activity of some coumarins. mdpi.com

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic structure and reactivity. researchgate.netnih.gov

Studies have shown that for certain coumarins, inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.netnih.gov The presence of electron-withdrawing groups can enhance antifungal activity, with their position on the coumarin ring being a significant factor. mdpi.com

| Descriptor Type | Example Descriptors | Relevance to Biological Activity | References |

|---|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences intermolecular interactions and reactivity, such as antioxidant potential. researchgate.netwalisongo.ac.id | researchgate.netwalisongo.ac.id |

| Topological | JGI6 (Topological Charge Index) | Correlates with antifungal activity by describing charge distribution. mdpi.com | mdpi.com |